molecular formula C24H15Br2NO8 B10889300 Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate

Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate

Cat. No.: B10889300
M. Wt: 605.2 g/mol
InChI Key: JXDJFTPLZWOMMX-UHFFFAOYSA-N
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Description

Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. The compound consists of two 4-bromophenyl groups attached to a 3-nitrophthalate core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate typically involves the esterification of 3-nitrophthalic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and reacted under controlled temperature and pressure conditions. The use of catalysts and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate can undergo oxidation reactions, particularly at the bromophenyl groups, leading to the formation of brominated quinones.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Brominated quinones.

    Reduction: Bis[2-(4-aminophenyl)-2-oxoethyl] 3-nitrophthalate.

    Substitution: Bis[2-(4-hydroxyphenyl)-2-oxoethyl] 3-nitrophthalate or Bis[2-(4-aminophenyl)-2-oxoethyl] 3-nitrophthalate.

Scientific Research Applications

Chemistry: Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate is used as a precursor in the synthesis of various organic compounds and polymers. Its unique structure allows for the creation of complex molecular architectures.

Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of bromine and nitro groups makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate involves its interaction with specific molecular targets. The bromophenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • Bis[2-(4-bromophenyl)-2-oxoethyl] isophthalate
  • Bis[2-(4-chlorophenyl)-2-oxoethyl] 3-nitrophthalate
  • Bis[2-(4-methylphenyl)-2-oxoethyl] 3-nitrophthalate

Uniqueness: Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate stands out due to the presence of both bromine and nitro groups, which confer unique reactivity and potential biological activity. Compared to its analogs, the compound exhibits distinct chemical behavior, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H15Br2NO8

Molecular Weight

605.2 g/mol

IUPAC Name

bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate

InChI

InChI=1S/C24H15Br2NO8/c25-16-8-4-14(5-9-16)20(28)12-34-23(30)18-2-1-3-19(27(32)33)22(18)24(31)35-13-21(29)15-6-10-17(26)11-7-15/h1-11H,12-13H2

InChI Key

JXDJFTPLZWOMMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)OCC(=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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